acetic acid;3,4-dihydro-2H-thiochromen-2-ylmethanol
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Overview
Description
Acetic acid;3,4-dihydro-2H-thiochromen-2-ylmethanol is a compound that combines the properties of acetic acid and thiochromene derivatives. Thiochromenes are known for their versatile biological activities, including antimicrobial, anticancer, and herbicidal properties . The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,4-dihydro-2H-thiochromen-2-ylmethanol typically involves the reaction of thiochromene derivatives with acetic acid under specific conditions. One common method includes the use of methanol and hydrogen iodide to produce methyl iodide, which then reacts with carbon monoxide to form acetyl iodide. This intermediate is subsequently hydrolyzed to yield acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts and controlled reaction environments ensures the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3,4-dihydro-2H-thiochromen-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives.
Scientific Research Applications
Acetic acid;3,4-dihydro-2H-thiochromen-2-ylmethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for potential anticancer and antiviral activities.
Industry: Utilized in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of acetic acid;3,4-dihydro-2H-thiochromen-2-ylmethanol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydropteroate synthase, which is essential for microbial folate biosynthesis . This inhibition disrupts the production of tetrahydrofolate, a crucial cofactor for nucleic acid and protein biosynthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Thiochromene Derivatives: Compounds like thioxopyrazolothiochromene and thioxopyrimidinethiochromene share similar structural features and biological activities.
Acetic Acid Derivatives: Compounds such as acetylsalicylic acid (aspirin) and acetic anhydride have similar chemical properties but differ in their biological activities.
Uniqueness
Acetic acid;3,4-dihydro-2H-thiochromen-2-ylmethanol is unique due to its combined properties of acetic acid and thiochromene, allowing it to exhibit a wide range of biological activities. Its ability to inhibit specific enzymes and interact with various biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62291-29-6 |
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Molecular Formula |
C12H16O3S |
Molecular Weight |
240.32 g/mol |
IUPAC Name |
acetic acid;3,4-dihydro-2H-thiochromen-2-ylmethanol |
InChI |
InChI=1S/C10H12OS.C2H4O2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;1-2(3)4/h1-4,9,11H,5-7H2;1H3,(H,3,4) |
InChI Key |
HBKPRSVEIHEOEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC2=CC=CC=C2SC1CO |
Origin of Product |
United States |
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